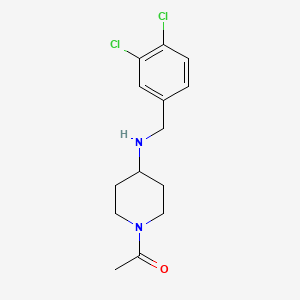![molecular formula C20H22FNO3 B3850180 4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B3850180.png)
4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}-2,6-dimethoxyphenol
Übersicht
Beschreibung
4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}-2,6-dimethoxyphenol, also known as JNJ-42165279, is a novel compound that has been extensively studied for its potential therapeutic applications. This compound belongs to a class of drugs known as selective androgen receptor modulators (SARMs), which have been developed as a safer alternative to traditional anabolic steroids.
Wirkmechanismus
4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}-2,6-dimethoxyphenol selectively activates androgen receptors in muscle and bone tissue, leading to increased muscle mass and bone density. Unlike traditional anabolic steroids, which also activate androgen receptors in other tissues such as the liver and prostate, this compound has a much narrower tissue distribution. This makes it a safer alternative to traditional steroids, with fewer side effects.
Biochemical and Physiological Effects:
This compound has been shown to increase muscle mass and bone density in preclinical studies. In addition, this compound has been shown to have anti-tumor effects in prostate cancer cells. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}-2,6-dimethoxyphenol has several advantages for lab experiments. It is a highly selective androgen receptor modulator, which makes it a useful tool for studying the role of androgen receptors in muscle and bone tissue. In addition, this compound has a high purity and is readily available from commercial sources. However, there are also limitations to using this compound in lab experiments. The compound is expensive, which may limit its use in certain studies. In addition, the safety and toxicity of this compound in humans is not yet fully understood.
Zukünftige Richtungen
There are several future directions for research on 4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}-2,6-dimethoxyphenol. One area of interest is the potential therapeutic applications of this compound in muscle wasting and osteoporosis. Another area of interest is the anti-tumor effects of this compound in prostate cancer cells. In addition, more research is needed to fully understand the biochemical and physiological effects of this compound, as well as its safety and toxicity in humans.
Wissenschaftliche Forschungsanwendungen
4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}-2,6-dimethoxyphenol has been extensively studied for its potential therapeutic applications in a variety of conditions, including muscle wasting, osteoporosis, and prostate cancer. This compound has been shown to selectively activate androgen receptors in muscle and bone tissue, leading to increased muscle mass and bone density. In addition, this compound has been shown to have anti-tumor effects in prostate cancer cells, making it a promising candidate for the treatment of this disease.
Eigenschaften
IUPAC Name |
4-[[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]methyl]-2,6-dimethoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO3/c1-24-18-11-14(12-19(25-2)20(18)23)13-22-9-7-16(8-10-22)15-3-5-17(21)6-4-15/h3-7,11-12,23H,8-10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBXKIGEUWXTJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CN2CCC(=CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-ethylcyclohexyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B3850102.png)
![N-ethyl-N',N'-dimethyl-N-[4-(trifluoromethoxy)benzyl]-1,2-ethanediamine](/img/structure/B3850111.png)


![2-{2-[4-(3,7-dimethyl-6-octen-1-yl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3850135.png)
![(1-acetyl-4-piperidinyl)[3-(dimethylamino)-2,2-dimethylpropyl]amine](/img/structure/B3850137.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-methylphenyl)piperazine](/img/structure/B3850143.png)
![(4-ethylcyclohexyl)[3-(4-morpholinyl)propyl]amine](/img/structure/B3850147.png)
![1-(2,5-dimethylphenyl)-4-[4-(trifluoromethoxy)benzyl]piperazine](/img/structure/B3850155.png)

![2-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}-4-methoxyphenol](/img/structure/B3850167.png)

![5-(4-fluorophenyl)-N-[2-(4-morpholinyl)-2-(3-pyridinyl)ethyl]-1,2,4-triazin-3-amine](/img/structure/B3850176.png)
![ethyl 4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinecarboxylate](/img/structure/B3850183.png)